molecular formula C10H15ClO3S B12354535 [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride

Cat. No.: B12354535
M. Wt: 250.74 g/mol
InChI Key: BGABKEVTHIJBIW-OIBJUYFYSA-N
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Description

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride is a chemical compound with the molecular formula C10H15ClO3S. It is known for its unique bicyclic structure, which includes a ketone and a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride typically involves the reaction of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanol with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride involves the reactivity of its functional groups:

Comparison with Similar Compounds

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonyl chloride can be compared with similar compounds:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable reagent in various chemical reactions and scientific research.

Properties

Molecular Formula

C10H15ClO3S

Molecular Weight

250.74 g/mol

IUPAC Name

[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3/t7-,10+/m0/s1

InChI Key

BGABKEVTHIJBIW-OIBJUYFYSA-N

Isomeric SMILES

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)Cl)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C

Origin of Product

United States

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